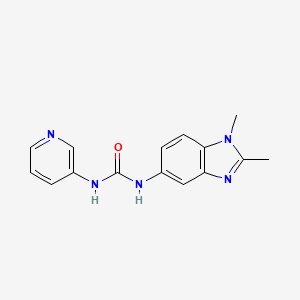![molecular formula C17H18N2O3 B5722858 N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide, commonly known as NAPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a derivative of acetaminophen, which is a widely used pain reliever and fever reducer. NAPA has been found to have similar properties as acetaminophen and has been studied for its potential use in treating various diseases and conditions.
Mécanisme D'action
Further studies are needed to fully understand the mechanism of action of NAPA and its interactions with other proteins and enzymes in the body.
Conclusion:
N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide, or NAPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases and conditions. Further studies are needed to fully understand the mechanism of action of NAPA and its interactions with other proteins and enzymes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
NAPA has several advantages and limitations for lab experiments. Some of the advantages include:
1. Low Cost: NAPA is relatively inexpensive compared to other drugs used in scientific research.
2. Availability: NAPA is readily available and can be easily obtained from various chemical suppliers.
3. Stability: NAPA is stable under normal laboratory conditions and has a long shelf life.
Some of the limitations of NAPA include:
1. Lack of Specificity: NAPA has been found to have a lack of specificity, which means that it may interact with other proteins and enzymes in the body, leading to unwanted side effects.
2. Limited Solubility: NAPA has limited solubility in water, which can make it difficult to use in certain experiments.
3. Lack of Clinical Data: There is a lack of clinical data on the safety and efficacy of NAPA, which limits its potential use in clinical trials.
Orientations Futures
There are several future directions for the study of NAPA. Some of these include:
1. Development of Specific Analogs: The development of specific analogs of NAPA may help in reducing the unwanted side effects and increasing its specificity.
2. Clinical Trials: Further clinical trials are needed to determine the safety and efficacy of NAPA in the treatment of various diseases and conditions.
3. Combination Therapy: The use of NAPA in combination with other drugs may help in increasing its efficacy and reducing its side effects.
4.
Méthodes De Synthèse
The synthesis of NAPA involves the reaction between 2-aminoacetophenone and 2-methylphenol in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain pure NAPA.
Applications De Recherche Scientifique
NAPA has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases and conditions. Some of the scientific research applications of NAPA include:
1. Treatment of Inflammatory Diseases: NAPA has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
2. Pain Management: NAPA has been found to have analgesic properties and has been studied for its potential use in managing pain associated with various conditions such as cancer, neuropathic pain, and postoperative pain.
3. Fever Reduction: NAPA has been found to have antipyretic properties and has been studied for its potential use in reducing fever associated with various conditions such as infections and inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-3-6-10-16(12)22-11-17(21)19-15-9-5-4-8-14(15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOLCYCABYXNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)



![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)